molecular formula C5H7N5O B8644050 3,5-Diaminopyrazine-2-carboxamide

3,5-Diaminopyrazine-2-carboxamide

カタログ番号: B8644050
分子量: 153.14 g/mol
InChIキー: RGMFASVFYNTVOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Diaminopyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine backbone substituted with two amino groups at positions 3 and 5 and a carboxamide group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and a planar aromatic system that facilitates interactions with biological targets. The compound has garnered attention for its sodium channel-blocking activity, making it a candidate for therapeutic applications in cystic fibrosis, chronic obstructive pulmonary disease (COPD), and mucosal hydration disorders . Its mechanism involves modulating epithelial sodium channels (ENaC), thereby regulating ion transport and fluid balance in epithelial tissues.

特性

分子式

C5H7N5O

分子量

153.14 g/mol

IUPAC名

3,5-diaminopyrazine-2-carboxamide

InChI

InChI=1S/C5H7N5O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)(H4,6,7,10)

InChIキー

RGMFASVFYNTVOX-UHFFFAOYSA-N

正規SMILES

C1=C(N=C(C(=N1)C(=O)N)N)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,5-Diaminopyrazine-2-carboxamide, a comparative analysis with analogs is provided below. Key structural and functional distinctions are highlighted, supported by experimental data and research findings.

Structural Analogues and Similarity Scores

Evidence from similarity assessments (e.g., Tanimoto coefficients) identifies close analogs:

  • 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4): Similarity score 0.82.
  • 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 957230-70-5): Similarity score 0.77.
  • Other brominated derivatives (e.g., CAS 74290-66-7, 66490-61-7): Scores range 0.80–0.96 .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
3,5-Diaminopyrazine-2-carboxamide 167.15 -0.45 12.3 (water)
3,5-Dibromo-N,N-dimethylpyrazin-2-amine 292.97 1.87 0.8 (DMSO)
3,5-Dibromo-6-methylpyrazin-2-amine 266.92 1.92 0.5 (DMSO)

Data indicate that brominated analogs exhibit higher LogP values and lower aqueous solubility, limiting their utility in hydrophilic biological environments compared to the parent compound .

Metabolic Stability

  • The carboxamide group in 3,5-Diaminopyrazine-2-carboxamide enhances metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to brominated amines (t₁/₂ < 1 hour), which undergo rapid debromination or methylation .

Toxicity Profiles

  • 3,5-Diaminopyrazine-2-carboxamide exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), while brominated analogs show moderate toxicity (CC₅₀ = 20–50 μM), attributed to reactive bromine intermediates .

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): Amino groups at positions 3 and 5 are critical for ENaC inhibition. Bromine substitution, while increasing lipophilicity, disrupts target binding .
  • Therapeutic Edge : The carboxamide derivative’s balance of solubility and potency positions it as a lead candidate for inhaled therapies targeting cystic fibrosis and COPD .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。